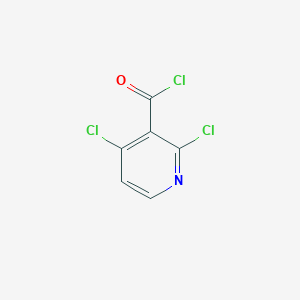

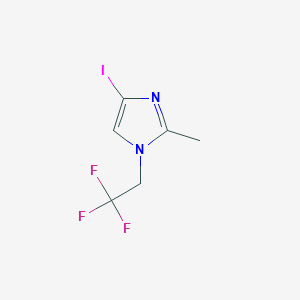

2,4-Dichloropyridine-3-carbonyl chloride

説明

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and often involves multiple steps. For example, the synthesis of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate involves detailed spectroscopic, thermal, and structural elucidation, including single crystal X-ray diffraction and mass spectrometry . Similarly, the preparation of dichloro-bis(4-amino-2-chloropyridine)zinc(II) is achieved through a hydrothermal method, indicating the versatility of synthesis techniques for pyridine compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using X-ray crystallography. For instance, the crystal structure of dichloro-bis(4-amino-2-chloropyridine)zinc(II) reveals a distorted tetrahedral environment around the zinc ion, coordinated by nitrogen atoms from the pyridine ligands and chloride anions . This detailed structural information is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, often acting as ligands in coordination compounds. The papers describe the formation of coordination compounds with transition metals, such as zinc(II) in the case of dichloro-bis(4-amino-2-chloropyridine)zinc(II) , and with other metals like Mn, Fe, Co, Ni, Cu, and Cd in the case of dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) coordination compounds . These reactions are important for the development of new materials with specific magnetic and structural properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. For example, the presence of substituents on the pyridine ring can influence properties like solubility, melting point, and reactivity. The crystal structure and hydrogen bonding patterns can also affect the compound's stability and its interaction with other molecules . The spectroscopic properties, such as UV-spectroscopy, provide insights into the electronic structure and potential applications in dye chemistry .

科学的研究の応用

Synthesis and Chemical Reactions

- Synthesis of Novel Compounds : 2,4-Dichloropyridine-3-carbonyl chloride is used in the synthesis of novel compounds. For example, it's utilized in the formation of new 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds (Yang Yun-shang, 2011).

- Titrimetric Determination : It is involved in the titrimetric determination of organic compounds using bromine chloride (K. Verma et al., 1978).

- Dichlorocarbene Generation : It plays a role in the generation of dichlorocarbene, a compound with significant applications in organic synthesis (R. Moss et al., 2007).

- Catalysis and Coordination Chemistry : The chemical is used in the synthesis of various heterocyclic compounds and also in the study of catalysis and coordination chemistry in organometallic compounds (P. Caroti et al., 1986).

Environmental and Agricultural Applications

- Controlled-Release Herbicides : It is used in the formation of controlled-release herbicides from 2,4-D esters of starches, indicating its relevance in agricultural chemistry (C. Mehltretter et al., 1974).

- Mineralization in Water Treatment : The compound is significant in advanced electrochemical oxidation processes for the mineralization of 2,4-dichlorophenoxyacetic acid in water treatment (E. Brillas et al., 2000).

Photophysical and Electrochemical Studies

- Photophysical Properties : 2,4-Dichloropyridine-3-carbonyl chloride is involved in the study of photophysical properties of platinum complexes, which could have potential applications as chromogenic and luminescent sensors (Hui Zhang et al., 2009).

- Electrochemical Oxidation : Its derivatives are examined in the context of electrochemical oxidation, particularly in synthetic wastewater treatments (F. Souza et al., 2016).

Medicinal Chemistry and Pharmacology

- Fungicidal Activity : Derivatives of 2,4-Dichloropyridine-3-carbonyl chloride exhibit fungicidal properties, highlighting its potential use in the development of new fungicides (Kong Xiao-lin, 2013).

Conformational Analysis

- Vibrational Analysis : The compound is also the subject of conformational and vibrational analysis using density functional theory, which is crucial for understanding its behavior in various chemical reactions (S. Abdalla et al., 2016).

Safety And Hazards

特性

IUPAC Name |

2,4-dichloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEDHTMKKUGCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621742 | |

| Record name | 2,4-Dichloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloropyridine-3-carbonyl chloride | |

CAS RN |

607351-40-6 | |

| Record name | 2,4-Dichloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 607351-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)

![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)

![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)

![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)